molecular formula C17H13FN2O2 B12907900 4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 129228-92-8

4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12907900
CAS No.: 129228-92-8
M. Wt: 296.29 g/mol
InChI Key: ULLXLIPICOBDGH-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazolones It is characterized by the presence of a fluorobenzoyl group, a methyl group, and a phenyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2-fluorobenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazole: Similar structure but lacks the ketone group.

    4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-thione: Similar structure but contains a sulfur atom instead of oxygen.

    4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-amine: Similar structure but contains an amine group instead of a ketone.

Uniqueness

4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorine atom and the pyrazolone ring makes it a valuable compound for various applications.

Biological Activity

4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a reaction involving 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and 2-fluorobenzoyl chloride. The synthesis typically involves refluxing the reactants in a suitable solvent, such as dioxane, followed by purification steps including recrystallization. The resulting product is characterized by its crystal structure, which reveals significant information about its molecular geometry and bonding interactions.

Table 1: Synthesis Overview

StepReagents/ConditionsResult
15-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one + 2-fluorobenzoyl chlorideFormation of the target compound
2Reflux in dioxaneYield of colorless crystals
3RecrystallizationPurified product

Biological Activity

The biological activity of this compound has been investigated in various studies. Notably, compounds in this class exhibit a range of pharmacological effects including anti-inflammatory, analgesic, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolones can inhibit inflammatory responses. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antibacterial and antifungal activities. For instance, a study on related pyrazolone derivatives revealed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Analgesic Activity

The analgesic properties of this compound can be attributed to its ability to modulate pain pathways. This is often assessed using animal models where the reduction in pain response is measured following administration of the compound.

Case Studies

  • Study on Anti-inflammatory Effects : A study demonstrated that the compound reduced edema in a carrageenan-induced paw edema model in rats, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : In vitro tests against common pathogens showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Research Findings

Recent findings highlight the importance of substituent groups on the pyrazolone core in modulating biological activity. For example, the presence of a fluorine atom enhances lipophilicity, potentially improving bioavailability and efficacy.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference Study
Anti-inflammatoryReduced paw edema
AntimicrobialEffective against S. aureus
AnalgesicPain response modulation

Properties

CAS No.

129228-92-8

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

4-(2-fluorobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C17H13FN2O2/c1-11-15(16(21)13-9-5-6-10-14(13)18)17(22)20(19-11)12-7-3-2-4-8-12/h2-10,15H,1H3

InChI Key

ULLXLIPICOBDGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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